3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester
Description
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester (CAS: 2007930-94-9) is an indole-derived acrylate ester with a methoxy substituent at the 6-position of the indole ring. This compound is synthesized via a Friedel-Crafts alkylation reaction between 6-methoxyindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester in dichloromethane, catalyzed by Na₂CO₃, followed by purification via flash column chromatography . Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.
The compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., DYRK1A inhibitors) for pancreatic β-cell regeneration . Its indole core and acrylate ester moiety make it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
ethyl (E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQTEWTTKBOKW-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester typically involves the reaction of indole derivatives with ethyl methoxyacetate. The reaction is carried out under basic conditions at an appropriate temperature and reaction time to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ester undergoes Michael additions with indole derivatives. For example:
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Reaction with 2-methylindole derivatives in butyl acetate yields bis-indolyl products (e.g., 4r , 4s ) in >85% yield .
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Key Mechanistic Step : The C3 position of indole acts as a nucleophile, attacking the α-carbon of the acrylic ester (Scheme 4, ).
Condensation Reactions
The ester participates in Knoevenagel condensations with ketones:
| Substrate | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl pyruvate | α-Indolylacrylate derivatives | 1a/butyl acetate | 88–95 | |
| Trifluoroacetone | 4q (trifluoromethyl derivative) | 1a/butyl acetate | 88 |
Functionalization via C–H Activation
Under ruthenium catalysis , the compound undergoes regioselective alkenylation at the indole C5 position:
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Reaction with methyl acrylate in DMF/DMSO (9:1) at 130°C yields 3,5-dialkenylated indoles (e.g., 5 ) .
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Limitation : No reaction occurs without Ru catalysts, as confirmed by three-phase tests .
Catalytic Systems and Solvent Effects
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Brønsted Acid Ionic Liquids : Enable recyclability (up to 5 cycles) without significant loss in activity .
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Solvent Optimization :
Key Challenges and Solutions
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Byproduct Formation : Elevated temperatures (>80°C) promote hydride-transfer byproducts (e.g., 6a , 7a ). Mitigated by using NaH in THF at 0°C .
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Stereochemical Control : The (E)-configuration is preserved via steric hindrance from the indole C2 substituent .
Scale-Up Considerations :
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Use RuCl3·3H2O (10 mol%) for gram-scale alkenylation.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Scientific Research Applications
Synthesis and Chemical Properties
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is synthesized through the reaction of 6-methoxyindole with acrylic acid derivatives. The compound exhibits a molecular formula of and a CAS number of 2007930-94-9. Its structural characteristics contribute to its reactivity and biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study on α-indolylacrylates demonstrated their potential as anticancer agents, suggesting that modifications in the indole structure can enhance their efficacy against cancer cells .
Antimicrobial Effects
The antimicrobial activity of indole derivatives has also been investigated. Compounds similar to this compound have shown promising results against bacterial strains, indicating a potential application in developing new antimicrobial agents .
Material Science Applications
Beyond biological applications, this compound is also explored in material science due to its acrylate functionality. It can be used as a monomer in polymerization processes to create specialty materials with unique properties. These materials could find applications in coatings, adhesives, and biomedical devices.
Anticancer Research
A notable study synthesized various α-indolylacrylates, including derivatives of this compound, and evaluated their anticancer properties against several cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range .
Antimicrobial Studies
In another research effort, the antimicrobial efficacy of related indole compounds was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had comparable potency to established antibiotics, suggesting their potential use as alternative treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of indole-based acrylate esters are highly dependent on substituent positions and functional groups. Key structural analogs include:
Key Observations:
- Substituent Position: Methoxy groups at the 6-position (target compound) vs. 5-position (e.g., ) alter electronic density and steric effects, impacting binding affinity in kinase inhibitors.
- Ester vs. Acid: The ethyl ester group enhances lipophilicity (LogP ≈ 2.5 estimated) compared to the free acid form (LogP = 1.92 for 3-(1H-Indol-3-yl)acrylic acid), improving cell membrane permeability .
Physicochemical Properties
- Solubility: Ethyl esters generally exhibit lower aqueous solubility than free acids. For example, 3-(1H-Indol-3-yl)acrylic acid has moderate water solubility (LogS = -2.5), while the ethyl ester form is likely more lipid-soluble .
- Stability: The methoxy group at the 6-position enhances oxidative stability compared to unsubstituted indoles, as seen in related compounds .
Biological Activity
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole ring and an acrylic acid ester moiety. This combination suggests potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The compound is synthesized through the reaction of indole derivatives with ethyl methoxyacetate under basic conditions. The synthetic route typically involves purification steps such as recrystallization or chromatography to achieve high yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa cells. The IC50 values for these activities are reported to be below 10 µg/mL, indicating potent activity against cancer cells .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HeLa | <10 | High |
| SKOV-3 | 7.87–70.53 | Moderate |
| MCF-7 | 11.20–93.46 | Variable |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.13 to 1.0 µg/mL for various strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Multidrug-resistant strains | 0.13–1.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity. For instance, it may influence pathways related to apoptosis in cancer cells or disrupt microbial cell membranes in bacteria .
Case Studies
- Anticancer Study : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
- Antimicrobial Efficacy : In vivo studies on mice indicated that the compound not only inhibited bacterial growth but also showed low toxicity levels, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid ethyl ester?
- Methodology : A common approach involves coupling 6-methoxyindole with acrylic acid derivatives. For example, ethyl acrylate or propiolate esters can be reacted with 6-methoxyindole under basic conditions (e.g., K₂CO₃) in polar solvents like acetonitrile (ACN). Subsequent alkylation or acylation steps may require NaH as a base and ethyl iodide for ethyl ester formation, followed by purification via column chromatography (Hexane:EtOAc) .
- Key Techniques : Reaction monitoring via TLC, column chromatography for purification, and structural confirmation via ¹H/¹³C NMR and MS.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology :
- NMR Spectroscopy : ¹H NMR identifies methoxy (δ ~3.7–3.9 ppm) and ethyl ester protons (δ ~1.2–1.4 ppm for CH₃; δ ~4.1–4.3 ppm for CH₂). The indole aromatic protons appear between δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : HRMS confirms the molecular ion peak (e.g., m/z [M+H]⁺ calculated for C₁₄H₁₇NO₃: 263.1390, observed: 263.1399) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Q. What are the initial steps for evaluating its biological activity?
- Methodology :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, given structural analogs show non-competitive inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in esterification?
- Analysis : Contradictory yields (e.g., 68% vs. 92% in similar reactions ) highlight the role of catalysts and workup.
- Catalyst Choice : Transition metal triflates (e.g., Cu(OTf)₂) improve α,β-unsaturated ester formation from aldehydes .
- Workup Adjustments : Filtering potassium salts early vs. prolonged extraction affects purity and yield.
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodology :
- DFT Calculations : Model electron density distribution to predict sites for electrophilic substitution (e.g., C3 of indole).
- Molecular Docking : Simulate interactions with biological targets (e.g., AChE active site) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Q. How to resolve discrepancies in melting points reported for intermediates?
- Case Study : Two syntheses of (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid reported melting points of 80°C and 134.8°C due to differing crystallization solvents (EtOAc vs. hexane) .
- Resolution :
- Recrystallization : Repeat crystallization using gradient solvent systems.
- PXRD : Compare powder X-ray diffraction patterns to confirm polymorphic forms.
Q. What strategies mitigate challenges in regioselective functionalization of the indole ring?
- Approaches :
- Protecting Groups : Use MOM (methoxymethyl) groups to block the N1 position, directing substitution to C3 .
- Directed C-H Activation : Pd-catalyzed coupling with directing groups (e.g., -CONHR) for C2/C4 functionalization.
Data Analysis & Experimental Design
Q. How to design a SAR study for indole-based acrylate derivatives?
- Framework :
Core Modifications : Vary substituents at indole C5/C6 (e.g., -OCH₃ vs. -Br) and ester groups (ethyl vs. methyl).
Assay Selection : Prioritize enzymatic (AChE) and cellular (apoptosis via flow cytometry) endpoints.
Statistical Tools : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
Q. What analytical methods validate synthetic intermediates during scale-up?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
